Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate
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Overview
Description
“Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C20H29N3O5 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be determined using spectroscopic methods . The exact structure would depend on the specific substituents present in the molecule.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can act as a reactant for the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, and analogues of isomeridianin G .Scientific Research Applications
Precursor for Foldamer Studies
This compound serves as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. It exhibits an extended conformation stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding, highlighting its potential in the structural study of foldamers (Cécile Abbas et al., 2009).
Stroke Treatment
Research has explored the therapeutic applications of similar compounds, such as tetramethylpyrazine nitrones and quinolylnitrones, in stroke treatment. These compounds show potent thrombolytic activity and free radicals scavenging power, indicating a functional transformation of natural products for medical applications (J. Marco-Contelles, 2020).
Synthesis of Anellated Carbasugars
The compound is used in the synthesis of anellated carbasugars from (--)-quinic acid, demonstrating its role in the creation of complex sugar analogues with potential pharmaceutical applications (L. Herrera et al., 2003).
Novel Synthesis of Anabasine-Analogues
It has been used in the novel multistep synthesis of anabasine analogues, indicating its utility in creating bioisosteric compounds with potential for exploring nicotinic acetylcholine receptor agonist activity (A. Stehl et al., 2002).
Key Intermediate in Drug Synthesis
This compound serves as a key intermediate in the synthesis of Vandetanib, a treatment for certain types of cancer. It highlights the compound's role in the development of complex drug molecules through multi-step synthetic processes (Min Wang et al., 2015).
Ecofriendly Ester Sources
In the efficient preparation of quinoxaline-3-carbonyl compounds, it demonstrates a green chemistry approach by using carbazates as eco-friendly ester sources. This highlights its application in sustainable chemical synthesis processes (Long-Yong Xie et al., 2019).
Cooperative C–H Bond Activation
The compound is involved in the study of cooperative C–H bond activation, showcasing its potential in catalytic processes and the development of new synthetic methodologies (W. Uhl et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butyl carbamate moiety, which is often used in the synthesis of n-boc-protected anilines
Biochemical Pathways
Compounds containing the indole nucleus, such as this one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways, but more research is needed to identify the specific pathways involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl N-[1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)21-13-7-5-9-22(12-13)18(25)17-14-8-6-10-23(14)16(24)11-15(17)27-4/h11,13H,5-10,12H2,1-4H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALUVDCYTUPTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate |
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